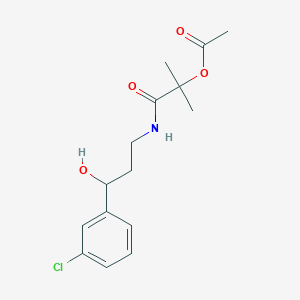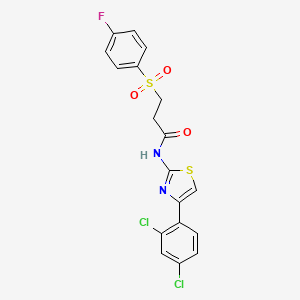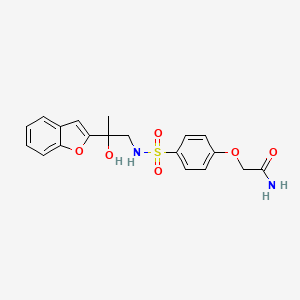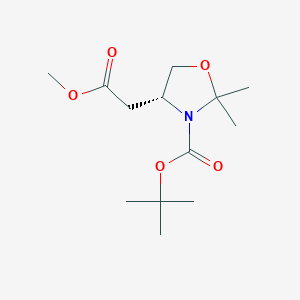
1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that may contain functional groups such as a chlorophenyl group, a hydroxypropyl group, an amino group, and an acetate group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic addition reactions or Vilsmeier-Haack cyclization . For example, a compound with a similar structure was synthesized by the nucleophile addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The presence of these groups can influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the presence of an amino group could make the compound a potential nucleophile, while the presence of a chlorophenyl group could make it a potential electrophile .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a chlorophenyl group could influence the compound’s solubility, while the presence of an amino group could influence its acidity or basicity .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. In a study by Matta et al., a series of triazole and pyrazole derivatives containing 2,4-disubstituted thiazole analogues were synthesized. Among these compounds, 1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate (referred to as compound 12e) exhibited significant growth inhibitory activity against microbial strains, with a minimum inhibitory concentration (MIC) value of 4.8 μg/ml . Further research could explore its potential as an antimicrobial agent.
Antioxidant Properties
The same study also evaluated the antioxidant activity of these compounds using the DPPH free radical-scavenging assay. Compound 12e, along with 12f and 12k, demonstrated remarkable antioxidant properties compared to the standard antioxidant. These findings suggest that 1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate could serve as a potential antioxidant agent .
Molecular Docking Studies
Molecular docking studies were conducted to evaluate the interactions of these compounds with specific enzymes. Compound 12e showed binding affinities with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme, as well as with the COVID-19 main protease. These insights could guide the development of novel drug candidates, especially in the context of SARS-CoV-2 inhibition .
Potential Drug Discovery
Considering its inhibitory effects on SARS-CoV-2, 1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate holds promise as a potential drug candidate. Further investigations are warranted to explore its therapeutic applications .
Pyrazole-Based Compounds
Given the presence of pyrazole scaffolds, it’s worth noting that pyrazole-based compounds often exhibit diverse biological activities. These include antimicrobial, antimalarial, anti-inflammatory, antiviral, and anticancer properties. Well-known pyrazole-based drugs like Pyrazofurin, Encorafenib, and Celecoxib underscore the significance of this structural motif .
Propiedades
IUPAC Name |
[1-[[3-(3-chlorophenyl)-3-hydroxypropyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-10(18)21-15(2,3)14(20)17-8-7-13(19)11-5-4-6-12(16)9-11/h4-6,9,13,19H,7-8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTOSVSHJUPGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCCC(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2673609.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2673610.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2673612.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B2673616.png)

![Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate](/img/structure/B2673620.png)
![3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2673623.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/no-structure.png)


